molecular formula C20H20O5 B14406335 3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate

3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate

Cat. No.: B14406335
M. Wt: 340.4 g/mol
InChI Key: OFOJAVLOUIUMRV-AATRIKPKSA-N
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Description

3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of acetyl and but-2-en-1-yl groups attached to a naphthalene ring, along with two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group onto the naphthalene ring. Subsequently, the but-2-en-1-yl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetyl and but-2-en-1-yl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate: Similar structure but with a prop-2-en-1-yl group instead of a but-2-en-1-yl group.

    Tetramethyl acetyloctahydronaphthalenes: Different core structure but similar functional groups.

Uniqueness

3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

[3-acetyl-2-acetyloxy-4-[(E)-but-2-enyl]naphthalen-1-yl] acetate

InChI

InChI=1S/C20H20O5/c1-5-6-9-16-15-10-7-8-11-17(15)19(24-13(3)22)20(25-14(4)23)18(16)12(2)21/h5-8,10-11H,9H2,1-4H3/b6-5+

InChI Key

OFOJAVLOUIUMRV-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C

Canonical SMILES

CC=CCC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C

Origin of Product

United States

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